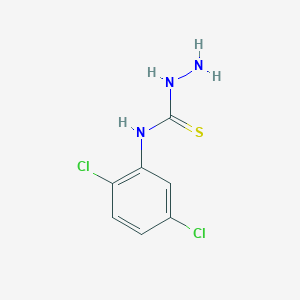

4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2,5-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDSQQOEXKOZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932696 | |

| Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-30-4 | |

| Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14580-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Evolving Landscape of Thiosemicarbazide Chemistry in Drug Discovery

The journey of thiosemicarbazide (B42300) chemistry is intrinsically linked to the quest for novel therapeutic agents. Thiosemicarbazides, characterized by the molecular backbone N-NH-CS-NH, have long been recognized as versatile scaffolds in medicinal chemistry. researchgate.netupes.ac.in Their ability to readily react with aldehydes and ketones to form thiosemicarbazones, and their capacity to chelate with various metal ions, has made them a focal point for the synthesis of a diverse array of heterocyclic compounds and coordination complexes. nih.govmdpi.com

Historically, the biological significance of thiosemicarbazides came to the forefront with the discovery of their antitubercular properties. upes.ac.in This initial breakthrough paved the way for extensive research, revealing a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer effects. mdpi.comnih.govresearchgate.net The structural flexibility of the thiosemicarbazide core allows for a multitude of substitutions, enabling chemists to fine-tune the molecule's electronic and steric properties to enhance its biological efficacy and selectivity. This adaptability has sustained the relevance of thiosemicarbazide chemistry in modern drug discovery, with researchers continuously exploring new derivatives for a range of therapeutic targets. asianpubs.orgmdpi.com

Situating 4 2,5 Dichlorophenyl 3 Thiosemicarbazide in the Thiosemicarbazide Family

Within the extensive family of thiosemicarbazide (B42300) derivatives, 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide distinguishes itself through the presence of a dichlorinated phenyl ring attached to the N-4 position of the thiosemicarbazide moiety. The specific placement of two chlorine atoms at the 2 and 5 positions of the phenyl ring is a key structural feature that influences its physicochemical properties and, consequently, its biological activity.

The introduction of halogen atoms, particularly chlorine, into a molecular structure can significantly impact its lipophilicity, metabolic stability, and binding interactions with biological targets. In the case of this compound, the electron-withdrawing nature of the chlorine atoms can modulate the electron density of the entire molecule, potentially influencing its reactivity and ability to form hydrogen bonds or other non-covalent interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14580-30-4 |

| Molecular Formula | C₇H₇Cl₂N₃S |

| Molecular Weight | 236.12 g/mol |

| Melting Point | 167-169 °C (decomposes) |

This table presents the fundamental physicochemical properties of this compound.

Current Research Directions and Unanswered Questions

Classical Synthetic Routes and their Refinements

The most established and widely employed method for the synthesis of 4-aryl-3-thiosemicarbazides, including the 2,5-dichlorophenyl derivative, involves the reaction of an appropriately substituted aryl isothiocyanate with hydrazine (B178648) hydrate (B1144303). researchgate.net This nucleophilic addition reaction is a robust and versatile method for forming the thiosemicarbazide backbone.

Scheme 1: General Synthesis of this compound

Optimized Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful control of reaction parameters is essential. Several factors, including solvent choice, reaction temperature, and purification methods, can be optimized.

Solvent Selection: Ethanol (B145695) is a commonly used solvent for this reaction due to its ability to dissolve both the isothiocyanate and hydrazine hydrate, as well as its relatively high boiling point, which is suitable for reflux conditions. irjmets.com Other polar protic solvents could also be employed, and the choice may influence the reaction rate and the ease of product isolation.

Reaction Temperature and Duration: The reaction is often conducted at the reflux temperature of the solvent to ensure a reasonable reaction rate. Reaction times can vary, but are typically in the range of several hours. irjmets.com Monitoring the reaction progress by thin-layer chromatography (TLC) is a standard practice to determine the point of completion and avoid the formation of byproducts due to prolonged heating.

Purification Techniques: Upon completion of the reaction, the mixture is typically cooled, which often leads to the precipitation of the crude product. The solid can then be collected by filtration. To enhance purity, recrystallization from a suitable solvent, such as ethanol, is a common and effective method. chemmethod.com Washing the collected crystals with a cold solvent helps to remove any soluble impurities. The purity of the final product can be assessed by its melting point and spectroscopic techniques such as NMR and IR spectroscopy. A reported melting point for this compound is 167-169 °C (decomposition). chemicalbook.com

Table 1: Summary of Typical Reaction Conditions for the Synthesis of 4-Aryl-3-Thiosemicarbazides

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Aryl isothiocyanate, Hydrazine hydrate | Formation of the thiosemicarbazide |

| Solvent | Ethanol | Dissolves reactants and allows for reflux |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | 2-8 hours | To ensure completion of the reaction |

| Purification | Recrystallization from ethanol | To obtain a high-purity product |

Catalytic Approaches in Synthesis

While the reaction between aryl isothiocyanates and hydrazine hydrate generally proceeds without the need for a catalyst, the use of catalysts in related thiosemicarbazone synthesis has been explored. For instance, the condensation of thiosemicarbazides with aldehydes or ketones to form thiosemicarbazones is often catalyzed by a few drops of acid, such as glacial acetic acid. chemmethod.com However, for the direct synthesis of this compound from the isothiocyanate and hydrazine, the literature does not extensively report on specific catalytic approaches. The inherent nucleophilicity of hydrazine is typically sufficient to drive the reaction to completion under thermal conditions.

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods for thiosemicarbazide derivatives. These strategies aim to reduce the use of hazardous solvents, minimize energy consumption, and shorten reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The synthesis of thiosemicarbazide derivatives has been shown to be amenable to microwave irradiation.

In a typical microwave-assisted synthesis of a 4-aryl-3-thiosemicarbazide, the reactants (aryl isothiocyanate and hydrazine hydrate) are mixed in a suitable solvent (or in some cases, neat) in a microwave-safe vessel and subjected to microwave irradiation. The power and duration of the irradiation are key parameters that need to be optimized for each specific reaction. This method offers the advantages of rapid heating and a more uniform temperature distribution within the reaction mixture, leading to faster reaction rates.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiosemicarbazones (as an illustrative example)

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Good to excellent |

| Microwave Irradiation | Minutes | Comparable or improved |

Solvent-Free and Solid-Phase Methodologies

Solvent-free and solid-phase synthesis are other green chemistry approaches that can be applied to the synthesis of thiosemicarbazide derivatives.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the environmental impact associated with solvent use and disposal. In a solvent-free approach, the neat reactants are mixed and heated, or subjected to other forms of energy input such as grinding (mechanochemistry) or microwave irradiation. nih.gov For the synthesis of this compound, a solvent-free reaction would involve the direct mixing of 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate, likely with gentle heating to facilitate the reaction. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly.

Solid-Phase Synthesis: Solid-phase synthesis involves attaching one of the reactants to a solid support (e.g., a polymer resin) and carrying out the reaction in a heterogeneous system. While not commonly reported for the direct synthesis of simple thiosemicarbazides, this technique is widely used in combinatorial chemistry for the generation of libraries of related compounds. The main advantage of solid-phase synthesis is the ease of purification, as the excess reagents and byproducts can be washed away from the resin-bound product.

Mechanistic Elucidation of Synthetic Transformations

The formation of this compound from 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate proceeds through a well-established nucleophilic addition mechanism.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The isothiocyanate group is highly electrophilic at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The initial nucleophilic attack results in the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer, likely facilitated by the solvent or another molecule of hydrazine, to yield the final, stable thiosemicarbazide product.

Scheme 2: Plausible Mechanism for the Formation of this compound

Nucleophilic Attack: The hydrazine nitrogen attacks the electrophilic carbon of the isothiocyanate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged nitrogen, leading to the final product.

The reaction is essentially irreversible and proceeds to completion under the appropriate conditions, driven by the formation of the stable thiosemicarbazide structure. The presence of two chlorine atoms on the phenyl ring can have a modest electronic effect on the reactivity of the isothiocyanate group, but the fundamental mechanism remains the same.

Scale-Up Considerations and Process Chemistry Challenges

While the laboratory-scale synthesis of this compound from 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate appears straightforward, transitioning this process to an industrial scale introduces a host of challenges. These challenges span reaction control, materials handling, product purification, and safety. A systematic approach to process development is essential to ensure a robust, safe, and economically viable manufacturing process.

A primary concern in scaling up this synthesis is the management of the reaction exotherm. The reaction between isothiocyanates and hydrazine is typically rapid and exothermic. In a large-scale reactor, inefficient heat dissipation can lead to a runaway reaction, posing significant safety risks and potentially leading to the formation of degradation by-products. Therefore, a detailed calorimetric study is a prerequisite for scale-up to determine the heat of reaction and to design an appropriate thermal management system.

Key Parameters for Scale-Up Consideration:

| Parameter | Laboratory-Scale Focus | Pilot/Industrial-Scale Focus | Rationale for Change |

| Reaction Medium | Typically high-purity, reagent-grade solvents (e.g., absolute ethanol). | Cost-effective, recyclable, and safer industrial-grade solvents. | Economic viability and environmental regulations. |

| Reagent Addition | Often rapid or single-portion addition. | Controlled, slow addition of one reagent to the other. | To manage the exotherm and maintain optimal reaction temperature. |

| Mixing | Magnetic or overhead stirring, generally efficient. | Baffled reactors with optimized impeller design for efficient mass and heat transfer. | To prevent localized "hot spots" and ensure homogeneity. |

| Work-up and Isolation | Precipitation followed by vacuum filtration. | Centrifugation or larger-scale filtration systems (e.g., Nutsche filters). | To handle larger volumes of solids and liquids efficiently. |

| Purification | Recrystallization from a suitable solvent. | Development of a robust crystallization process with controlled cooling profiles. | To ensure consistent crystal size distribution, purity, and ease of filtration. |

| Drying | Vacuum oven. | Industrial dryers (e.g., tray dryers, agitated filter dryers). | To handle larger quantities of wet cake and ensure consistent drying. |

Process Chemistry Challenges:

The industrial production of this compound would likely encounter several process chemistry challenges that need to be addressed:

Starting Material Quality: The purity of 2,5-dichlorophenyl isothiocyanate is critical. Impurities in the starting material could lead to the formation of difficult-to-remove by-products, impacting the final product's purity and yield.

By-product Formation: While the main reaction is expected to be clean, the potential for side reactions increases at a larger scale, especially with prolonged reaction times or temperature excursions. One potential by-product is the formation of 1,2-bis(2,5-dichlorophenyl)hydrazinecarbothioamide, arising from the reaction of the product with another molecule of the isothiocyanate. The formation of symmetrical and unsymmetrical thiocarbohydrazides is also a possibility.

Solvent Selection and Recovery: The choice of solvent is a critical decision in process chemistry. An ideal solvent should not only facilitate the reaction but also be easy to recover and recycle to minimize cost and environmental impact. The solubility of both the starting materials and the product in the chosen solvent at different temperatures is a key factor for an efficient process.

Crystallization and Polymorphism: The crystallization process must be well-controlled to ensure the desired crystal form (polymorph) of the final product. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the product's performance. A detailed study of the crystallization process, including cooling profiles and seeding strategies, is necessary.

Effluent Treatment: The manufacturing process will generate waste streams containing residual solvents, unreacted starting materials, and by-products. An effective effluent treatment plan must be developed to comply with environmental regulations.

Single Crystal X-ray Diffraction Analysis of this compound

Specific crystallographic data for this compound, including its crystallographic parameters and space group, have not been reported in published literature. Consequently, a detailed analysis of its molecular conformation and intermolecular interactions based on single-crystal X-ray diffraction cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H and ¹³C NMR spectral data and assignments for this compound are not available in the reviewed scientific literature. Information regarding two-dimensional NMR techniques (COSY, HSQC, HMBC) for this specific compound is also absent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Specific FT-IR and Raman spectra for this compound, along with the corresponding vibrational assignments, have not been found in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of a compound through controlled fragmentation. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition and exact molecular weight. The monoisotopic mass of this compound is calculated to be approximately 234.97377 Da.

The fragmentation process would likely be initiated by the loss of electrons from the sulfur or nitrogen atoms, or the aromatic ring. Key fragmentation pathways would involve the cleavage of the bonds within the thiosemicarbazide chain and the dissociation of substituents from the phenyl ring.

Plausible Fragmentation Pathways:

Cleavage of the N-N bond: A common fragmentation pathway in hydrazine derivatives is the cleavage of the nitrogen-nitrogen single bond. This would lead to the formation of a dichlorophenyl isothiocyanate radical cation or related fragments.

Formation of a dichlorophenylium ion: Cleavage of the C-N bond connecting the phenyl ring to the thiosemicarbazide moiety would result in the formation of a stable dichlorophenylium cation.

Loss of the amino group: Fragmentation could also involve the loss of the terminal amino group (-NH₂) as a radical.

Thiocyanate rearrangement and fragmentation: Rearrangement followed by cleavage could lead to the formation of various sulfur and nitrogen-containing fragments.

An interactive data table summarizing the plausible major fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below.

| Plausible Fragment Ion | Proposed Structure | m/z (approx.) |

|---|---|---|

| Molecular Ion [M]⁺ | [C₇H₇Cl₂N₃S]⁺ | 235 |

| [M - NH₂]⁺ | [C₇H₅Cl₂N₂S]⁺ | 219 |

| [Cl₂C₆H₃NCS]⁺ | Dichlorophenyl isothiocyanate ion | 204 |

| [Cl₂C₆H₃NH]⁺ | Dichloroanilino fragment | 161 |

| [Cl₂C₆H₃]⁺ | Dichlorophenylium ion | 145 |

| [H₂NCS]⁺ | Thioformamide ion | 60 |

Note: The m/z values are approximated for the most abundant isotopes. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.

Advanced Spectroscopic Techniques for Elucidating Electronic Structure

The electronic structure of a molecule, including the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity, optical properties, and intermolecular interactions. Advanced spectroscopic techniques, often complemented by computational methods, are employed to probe these characteristics.

UV-Visible Spectroscopy:

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. acs.orgjapsonline.com The dichlorophenyl group and the thiocarbonyl (C=S) group are the primary chromophores. The aromatic π system of the dichlorophenyl ring will give rise to intense π → π* transitions, typically in the shorter wavelength UV region. The thiocarbonyl group and the nitrogen atoms with lone pairs will be responsible for n → π* transitions, which are generally weaker and occur at longer wavelengths. The presence of electron-withdrawing chlorine atoms on the phenyl ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenylthiosemicarbazide. japsonline.com

Computational Chemistry (DFT Studies):

Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic properties of molecules. nih.govnih.govacs.org DFT calculations can be used to optimize the geometry of this compound and to compute various electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO): DFT calculations can map the spatial distribution of the HOMO and LUMO. For this molecule, the HOMO is expected to be localized primarily on the electron-rich thiosemicarbazide moiety, particularly the sulfur and nitrogen atoms, reflecting its electron-donating capability. researchgate.net Conversely, the LUMO is likely to be distributed over the electron-deficient dichlorophenyl ring, indicating its capacity to accept an electron. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity and lower stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the area around the sulfur and nitrogen atoms would be expected to show a negative electrostatic potential, while the hydrogen atoms of the amino and imino groups would exhibit a positive potential.

An interactive data table summarizing the expected electronic properties from computational studies is provided below.

| Electronic Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Localization | Primarily on the thiosemicarbazide moiety (S and N atoms) | Region of electron donation; site for oxidation |

| LUMO Localization | Distributed over the dichlorophenyl ring | Region of electron acceptance; site for reduction |

| UV-Vis Transitions | π → π* (aromatic ring) and n → π* (C=S and N atoms) | Corresponds to electronic excitations and color |

| Molecular Electrostatic Potential | Negative potential on S and N atoms; positive on N-H protons | Predicts sites of electrophilic and nucleophilic attack |

Structure Activity Relationship Sar Studies of 4 2,5 Dichlorophenyl 3 Thiosemicarbazide and Its Analogues

Systematic Structural Modifications and their Impact on Biological Efficacy

Substituent Effects on the Dichlorophenyl Moiety

No specific studies on the systematic variation of substituents on the 2,5-dichlorophenyl ring of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide and the resulting impact on biological efficacy have been identified. General SAR studies on other halogenated phenylthiosemicarbazides suggest that the position and nature of halogen atoms can significantly influence activity, but direct data for the 2,5-dichloro isomer is unavailable.

Modifications to the Thiosemicarbazide (B42300) Backbone

While modifications of the thiosemicarbazide backbone are a common strategy in medicinal chemistry to alter pharmacokinetic and pharmacodynamic properties, specific examples and their impact on the biological efficacy of this compound analogues have not been reported in the reviewed literature.

Pharmacophore Modeling for Ligand Design

No pharmacophore models have been specifically developed or published for this compound derivatives. Pharmacophore modeling is a powerful tool for ligand design, but its application to this specific compound has not been documented.

Investigation of Isosteric Replacements

There is no available research detailing the investigation of isosteric replacements for any part of the this compound molecule.

Chiral Analogues and Stereospecific Activity

The synthesis and evaluation of chiral analogues of this compound to investigate stereospecific activity have not been reported in the scientific literature.

Biological Activities and Mechanisms of Action of 4 2,5 Dichlorophenyl 3 Thiosemicarbazide

Antimicrobial Activity Profile

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-established class of compounds with a broad spectrum of antimicrobial activities. Numerous studies have demonstrated their potential as antibacterial and antifungal agents. dergipark.org.trnih.gov The mechanism is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with cellular processes. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No specific data, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition, for 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide against any bacterial strains were found. Research on other chlorophenyl-containing thiosemicarbazides or their derivatives shows a range of activities, but this cannot be directly attributed to the specific compound . nih.gov

Antifungal Efficacy against Pathogenic Fungi

Similarly, no studies detailing the antifungal efficacy (e.g., MIC values) of this compound against specific pathogenic fungi were identified. The antifungal potential of the broader thiosemicarbazide (B42300) chemical family has been noted, with some derivatives showing promising activity against various fungal species. nih.gov

Investigation of Resistance Mechanisms and Overcoming Drug Resistance

There is no available research on microbial resistance mechanisms to this compound or strategies to overcome such resistance.

Enzyme Inhibition Studies

Thiosemicarbazones, derived from thiosemicarbazides, are known to be potent enzyme inhibitors, with tyrosinase being a notable target for some chlorinated derivatives. nih.govnih.gov

Identification of Target Enzymes

No specific molecular or enzymatic targets for this compound have been identified in the literature reviewed.

Kinetic Studies of Enzyme Inhibition

No kinetic data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are available for the interaction of this compound with any enzyme. Studies on other molecules, like 2-chlorobenzaldehyde and 4-chlorobenzaldehyde thiosemicarbazones, have detailed their inhibition kinetics on mushroom tyrosinase, but this information is not transferable. nih.govnih.gov

Cellular Assays and Cytotoxicity Evaluation in Relevant Cell Lines

In general, the cytotoxicity of thiosemicarbazide compounds is often evaluated using standard cellular assays such as the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay, which measures cell metabolic activity as an indicator of cell viability. cyprusjmedsci.com For instance, studies on other thiosemicarbazide derivatives have been conducted on various cancer cell lines, including breast cancer (MCF-7), and metastatic breast cancer (M4A4) cells. cyprusjmedsci.com However, without specific experimental data for this compound, it is not possible to provide a detailed account of its cytotoxic profile.

Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been extensively elucidated in the available scientific literature. Research into the broader family of thiosemicarbazide derivatives suggests several potential pathways through which these compounds may exert their biological effects.

Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are common mechanisms of action for many anticancer agents. chemrxiv.org Research on various thiosemicarbazide derivatives has shown their ability to induce apoptosis in cancer cells and to arrest the cell cycle at different phases. chemrxiv.orgmdpi.com For example, studies on other thiosemicarbazone complexes have revealed apoptosis induction via cell cycle arrest and the activation of pro-apoptotic genes. chemrxiv.org However, there is no specific information available regarding the effects of this compound on apoptosis induction or cell cycle progression in any cell line.

Membrane Permeability and Transport Mechanisms

The ability of a compound to cross cell membranes is a critical factor in its biological activity. The physicochemical properties of this compound, such as its lipophilicity, will influence its membrane permeability. However, no specific studies on the membrane transport mechanisms of this compound have been reported.

Potential Antiviral Activity Investigations

Thiosemicarbazides and their derivatives, thiosemicarbazones, have a history of being investigated for their antiviral properties. nih.gov For instance, a structurally related compound, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate, has been identified as a potent and selective inhibitor of HIV-1. nih.gov This antiviral activity was attributed to the inhibition of HIV-1 reverse transcriptase. nih.gov Despite the promising antiviral potential within this class of compounds, there are no specific studies available that have investigated the antiviral activity of this compound against any virus.

Anti-inflammatory and Immunomodulatory Potentials

Some thiosemicarbazone derivatives have been reported to possess anti-inflammatory properties. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of the NF-κB (nuclear factor kappa light-chain-enhancer of activated B cells) pathway, which plays a key role in the inflammatory response. mdpi.com Additionally, certain pyrrole derivatives with structural similarities have been evaluated for their anti-inflammatory and immunomodulatory effects, showing an ability to suppress pro-inflammatory cytokines like TNF-α. mdpi.comnih.gov However, the anti-inflammatory and immunomodulatory potentials of this compound have not been specifically investigated or reported in the scientific literature.

Coordination Chemistry of 4 2,5 Dichlorophenyl 3 Thiosemicarbazide and Its Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiosemicarbazide (B42300) ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction is generally straightforward, involving the direct addition of the metal salt to a solution of the ligand, sometimes with gentle heating or stirring for a specified period to ensure completion.

The characterization of these complexes would involve a suite of analytical techniques. Elemental analysis (CHN) is fundamental for confirming the empirical formula. Techniques such as mass spectrometry, ¹H NMR, and ¹³C NMR would be used to confirm the structure of the ligand and to gain insights into the complex's composition.

Thiosemicarbazides are known to be versatile ligands capable of coordinating to metal ions in several ways. Typically, they act as bidentate ligands, coordinating through the sulfur atom of the thione group (C=S) and one of the nitrogen atoms of the hydrazine (B178648) moiety. noveltyjournals.comnih.gov This chelation forms a stable five-membered ring with the metal center. mdpi.com

Coordination can occur with the ligand in its neutral (thione) form or, upon deprotonation, in its anionic (thiolate) form. The deprotonation of the N-H group adjacent to the thione group allows for the formation of a C=N bond and a thiolate (C-S⁻) group, which can then coordinate to the metal ion. This versatility allows thiosemicarbazides to form stable complexes with a wide range of transition metals. nih.govmdpi.com In some cases, depending on the substituents and reaction conditions, they can also act as monodentate ligands, bonding only through the sulfur atom. nih.gov

The stoichiometry of the resulting metal complexes, referring to the metal-to-ligand ratio, can vary. Common stoichiometries include 1:1 and 1:2 (Metal:Ligand). The specific ratio depends on factors such as the metal ion's charge and coordination number, the reaction conditions, and the solvent used. uobaghdad.edu.iq

The geometry of the complexes is determined by the coordination number of the central metal ion and the nature of the ligand. For a 1:2 complex with a bidentate ligand, a four-coordinate metal ion would likely adopt a square planar or tetrahedral geometry. A six-coordinate metal ion, which might also incorporate solvent molecules or other co-ligands, would typically exhibit an octahedral geometry. nih.govnih.gov For instance, studies on related thiosemicarbazone complexes have confirmed octahedral configurations for Co(II), Ni(II), and Cu(II) complexes. noveltyjournals.comnih.gov

Spectroscopic Analysis of Metal Complexes (IR, UV-Vis, EPR)

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the thiosemicarbazide ligand. Key vibrational bands are monitored for shifts upon complexation. A shift in the ν(C=S) band to a lower frequency and the appearance of a new band for ν(C-S) would indicate coordination through the sulfur atom. Similarly, changes in the ν(N-H) and ν(N-N) bands would confirm the involvement of the hydrazinic nitrogen atom in bonding.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the electronic transitions occurring within the molecule. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. The position and intensity of these bands are characteristic of the metal ion and the coordination geometry. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) or Mn(II), EPR spectroscopy is a powerful technique to probe the metal ion's environment. The g-values and hyperfine splitting patterns obtained from the EPR spectrum can provide detailed information about the geometry of the complex and the nature of the metal-ligand bond. ehu.es

Thermal Analysis of Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water). TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps. For instance, an initial weight loss at a relatively low temperature (around 100-150 °C) often corresponds to the loss of water molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, ultimately leaving a metal oxide residue. mdpi.com

Magnetic Properties of Paramagnetic Complexes

Magnetic susceptibility measurements are used to determine the magnetic moment of paramagnetic complexes, which provides insight into the number of unpaired electrons on the central metal ion and, by extension, its oxidation state and coordination geometry. For example, high-spin octahedral Mn(II) (d⁵) and Fe(II) (d⁶) complexes would be expected to have magnetic moments around 5.9 B.M. and 5.4 B.M., respectively. The measured magnetic moment can help distinguish between different possible geometries, such as octahedral versus square planar for Ni(II) complexes. nih.govmdpi.com Studies on related systems have shown that the magnetic interactions between metal centers in polynuclear complexes can be either ferromagnetic or antiferromagnetic. ehu.es

Biological Activity of Metal Complexes

Thiosemicarbazides and their metal complexes are a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. noveltyjournals.comnih.govresearchgate.net The biological activity of the ligand is often enhanced upon chelation with a metal ion. noveltyjournals.com This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity allows the complex to more easily penetrate cell membranes, thereby increasing its efficacy. uobaghdad.edu.iq

While no specific biological activity data exists for metal complexes of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide, it is plausible that they would exhibit some of these properties. Screening against various bacterial and fungal strains, as well as testing for cytotoxic activity against cancer cell lines, would be the standard approach to evaluate their biological potential. nih.govresearchgate.net

Enhanced or Modulated Biological Activity Compared to the Free Ligand

The coordination of a thiosemicarbazone ligand, such as this compound, to a metal ion is a critical factor in modulating its biological efficacy. Numerous studies across a wide range of thiosemicarbazone derivatives consistently demonstrate that the resulting metal complexes exhibit superior biological activity—including antimicrobial and anticancer effects—compared to the parent ligands. noveltyjournals.comsaudijournals.comresearchgate.net This enhancement is widely attributed to the principles of chelation.

According to Overtone's concept of cell permeability, the lipid solubility of a substance is a key determinant of its ability to cross cell membranes. The chelation process, where the metal ion coordinates with the ligand, can lead to a more lipophilic complex. This is because the polarity of the metal ion is reduced upon sharing its positive charge with the donor atoms of the ligand, and there is an increased delocalization of electrons over the entire chelate ring. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and intracellular concentration. noveltyjournals.com

The following table provides representative examples from the literature that illustrate the principle of enhanced biological activity in thiosemicarbazone complexes upon coordination with a metal ion.

| Ligand/Complex | Target Organism/Cell Line | Observed Activity |

| Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone | Dalton's Lymphoma Ascites (DLA) cells | The free ligand showed some cytotoxicity, but the Copper(II) complex exhibited maximum cytotoxicity with an IC50 value of 46 µg/ml. nih.gov |

| 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone | Bacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, Salmonella typhimurium (Gram-negative), Candida albicans (Fungi) | The Pd(II) and Pt(II) complexes showed higher antimicrobial activity against the tested bacteria and fungi than the free ligand. saudijournals.com |

| Cinnamaldehyde thiosemicarbazone analogues | Escherichia coli, Klebsiella pneumoniae | Copper(II) and Zinc(II) complexes of the ligands showed inhibitory or bactericidal activity, while many of the parent ligands did not show activity up to the tested concentration. unipr.it |

Mechanism of Action of Metal Complexes in Biological Systems

The precise mechanisms through which thiosemicarbazone metal complexes exert their biological effects are multifaceted and can vary depending on the complex's structure and the cellular environment. However, several key pathways have been identified and are considered central to their activity.

Inhibition of Ribonucleotide Reductase: One of the most well-documented mechanisms, particularly for anticancer activity, is the inhibition of ribonucleotide reductase (RR). noveltyjournals.comfrontiersin.org This iron-dependent enzyme is crucial for the synthesis of DNA as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. Thiosemicarbazone metal complexes are potent chelators that can disrupt the iron center of the RR enzyme, inactivating it and thereby halting DNA synthesis and repair. noveltyjournals.comnih.gov This leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death). noveltyjournals.com

DNA Interaction and Cleavage: Many thiosemicarbazone metal complexes can interact directly with DNA, which is a primary target for numerous anticancer and antimicrobial agents. These interactions can occur through several modes:

Intercalation: The planar aromatic portions of the ligand can insert themselves between the base pairs of the DNA double helix. This binding mode can distort the DNA structure, interfering with replication and transcription processes. noveltyjournals.comfrontiersin.org

Groove Binding: The complexes can bind to the major or minor grooves of DNA, causing conformational changes that inhibit the binding of essential cellular proteins.

Cleavage: Some metal complexes, particularly those with redox-active metals like copper, can facilitate the cleavage of the DNA backbone. This often involves the generation of reactive oxygen species (ROS) that cause oxidative damage to the deoxyribose sugar or the nucleotide bases, leading to single- or double-strand breaks. noveltyjournals.com

Generation of Reactive Oxygen Species (ROS): The presence of a transition metal in the complex can catalyze redox reactions within the cell, leading to the formation of ROS such as superoxide radicals and hydroxyl radicals. An excessive buildup of ROS induces a state of oxidative stress, which can damage vital cellular components including lipids, proteins, and DNA. frontiersin.org This damage can disrupt mitochondrial function, trigger lipid peroxidation, and ultimately activate apoptotic pathways, contributing significantly to the cytotoxic effects of the complexes. frontiersin.org

Inhibition of Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Some thiosemicarbazone metal complexes have been shown to inhibit the activity of these enzymes, such as topoisomerase II. upes.ac.in By stabilizing the transient DNA-enzyme cleavage complex, these agents prevent the re-ligation of the DNA strands, leading to permanent DNA breaks and cell death. upes.ac.in

Chemical Modifications and Derivatization Reactions of 4 2,5 Dichlorophenyl 3 Thiosemicarbazide

Acylation and Alkylation Reactions

The nucleophilic nitrogen atoms and the sulfur atom of the thiosemicarbazide (B42300) moiety in 4-(2,5-dichlorophenyl)-3-thiosemicarbazide are key to its acylation and alkylation reactions. These reactions are fundamental for synthesizing precursors for more complex heterocyclic systems.

Acylation: Acylation typically occurs at the N-1 nitrogen atom (adjacent to the NH2 group) when reacted with acylating agents like acid chlorides or anhydrides. This reaction forms N-acylthiosemicarbazide derivatives. For instance, the reaction of a thiosemicarbazide with an anhydride (B1165640), such as 4,5-dichlorophthalic anhydride in boiling glacial acetic acid, results in the opening of the anhydride ring and the formation of a 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid derivative. mdpi.com This process underscores the nucleophilicity of the terminal nitrogen of the thiosemicarbazide. These acylated products are often stable intermediates that can be isolated before subsequent cyclization reactions. mdpi.com

Alkylation: The thiosemicarbazide structure exists in a thione-thiol tautomerism. In the presence of a base, the thiol form is favored, allowing the sulfur atom to act as a potent nucleophile. Alkylation with alkyl halides proceeds via an S-alkylation mechanism to produce isothiosemicarbazones, which are valuable intermediates in the synthesis of various heterocyclic compounds. The alkylation of the thiol group is a key step in the mechanism for forming certain heterocyclic rings, such as imidazothiadiazoles. mdpi.com

Cyclization Reactions Leading to Heterocyclic Derivatives

The cyclization of this compound and its derivatives is one of the most important pathways for generating biologically active heterocyclic compounds, primarily 1,3,4-thiadiazoles and 1,2,4-triazoles. The reaction conditions strongly dictate the nature of the resulting heterocyclic ring.

Synthesis of 1,3,4-Thiadiazoles: These heterocycles are commonly synthesized from 1-acylthiosemicarbazide precursors. The intramolecular cyclodehydration of an N-acyl derivative of this compound, typically promoted by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), leads to the formation of 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.brresearchgate.netnih.gov The mechanism involves a nucleophilic attack by the sulfur atom on the carbonyl carbon of the acyl group, followed by the elimination of a water molecule. sbq.org.br

Synthesis of 1,2,4-Triazoles: In contrast, cyclization under basic conditions favors the formation of 1,2,4-triazole (B32235) rings. When this compound or its 1-acyl derivatives are heated in the presence of a base like sodium hydroxide, intramolecular cyclization occurs with the elimination of water or hydrogen sulfide (B99878) to yield 4H-1,2,4-triazole-3-thiones. mdpi.comnih.gov The mechanism involves the nucleophilic attack of the N-4 nitrogen atom on the carbonyl carbon (in acyl derivatives) or another suitable electrophilic center. nih.gov

A summary of representative cyclization reactions is presented below.

| Reactant | Reagent/Conditions | Product Class | Reference |

|---|---|---|---|

| 1-Acyl-4-(2,5-dichlorophenyl)-thiosemicarbazide | Conc. H₂SO₄ or POCl₃, Heat | 2-Amino-5-substituted-1,3,4-thiadiazole | sbq.org.brnih.gov |

| This compound | Carboxylic Acid, Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| This compound | Aryl Isothiocyanate, then 2% NaOH, Heat | 4-(2,5-Dichlorophenyl)-5-aryl-4H-1,2,4-triazole-3-thiol | mdpi.comnih.gov |

| 1-Formyl-4-(2,5-dichlorophenyl)-thiosemicarbazide | NaOH, Heat, then Acidification | 4-(2,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol | orgsyn.org |

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of thiosemicarbazides is their condensation with aldehydes and ketones. The terminal amino group (-NH₂) of this compound readily reacts with the carbonyl group of an aldehyde or ketone to form a thiosemicarbazone derivative, with the elimination of a water molecule. nih.gov

These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. nih.govnih.gov The resulting thiosemicarbazones are often crystalline solids that can be easily purified by recrystallization. The formation of the C=N (azomethine) bond is a key feature of these products, which themselves are a significant class of compounds with diverse biological activities and serve as ligands in coordination chemistry. nano-ntp.com

| Carbonyl Compound | Reaction Conditions | Product Name | Reference |

|---|---|---|---|

| Benzaldehyde | MeOH, Room Temp, 24h | Benzaldehyde 4-(2,5-dichlorophenyl)thiosemicarbazone | nih.gov |

| 4-Hydroxybenzaldehyde | Ethanol, Acid catalyst, Reflux | 4-Hydroxybenzaldehyde 4-(2,5-dichlorophenyl)thiosemicarbazone | researchgate.net |

| Acetone | MeOH, Room Temp, 24h | Acetone 4-(2,5-dichlorophenyl)thiosemicarbazone | nih.gov |

| 4-(Methylsulfonyl)acetophenone | Ethanol, Reflux | 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-(2,5-dichlorophenyl)hydrazinecarbothioamide | tandfonline.com |

Oxidation and Reduction Reactions

The thiosemicarbazide moiety is susceptible to both oxidation and reduction, although oxidation reactions are more commonly studied. The sulfur atom is the primary site of oxidation. Oxidative cyclization is a common outcome, where an oxidizing agent promotes ring formation. For example, the oxidation of thiosemicarbazones in the presence of metal ions like Fe(III) or Cu(II) can induce cyclization to form triazole derivatives. researchgate.net In other contexts, oxidation can lead to the formation of disulfide bonds through the coupling of two thiolate units derived from the thiosemicarbazide. researchgate.net

The reduction of the thiosemicarbazide group itself is less common. However, the C=N double bond in its derivatives, the thiosemicarbazones, can be targeted for reduction. Catalytic hydrogenation or chemical reducing agents can reduce the azomethine group to a C-N single bond, yielding the corresponding thiosemicarbazide derivative with a saturated backbone. The electrochemical properties of thiosemicarbazones have also been investigated, revealing both oxidation and reduction potentials that are relevant to their mechanism of biological action.

Polymerization and Material Science Applications of Derivatives

Derivatives of this compound, particularly thiosemicarbazones, are valuable monomers for the synthesis of novel polymers and functional materials.

Coordination Polymers: Thiosemicarbazones are excellent chelating ligands that can coordinate with various metal ions. When difunctional thiosemicarbazones (derived from dithiosemicarbazides and aldehydes, or from thiosemicarbazides and dialdehydes) are reacted with metal salts, they can form coordination polymers. These materials have potential applications in catalysis, sensing, and as magnetic materials.

Polythiosemicarbazones: An accessible route to thermoplastic polythiosemicarbazones involves the condensation of dithiosemicarbazides with aromatic dialdehydes. acs.org This reaction typically proceeds at room temperature and produces polymers with good yields and molecular weights. acs.org These polymers exhibit thermal degradation at around 200 °C, and those derived from rigid monomers show high glass transition temperatures. acs.org

Functionalized Materials: The reactive nature of the thiosemicarbazide group allows it to be grafted onto other materials to impart new functionalities. For example, cellulose (B213188) can be oxidized to introduce aldehyde groups and then reacted with thiosemicarbazide to create a thiosemicarbazone-modified cellulose material. acs.org Such materials have been shown to be effective in adsorbing heavy metal ions like Cu(II) from aqueous solutions. acs.org Furthermore, thiosemicarbazone derivatives have been incorporated into polymer films, such as polymethyl methacrylate (B99206) (PMMA), to create luminescent composite materials with enhanced emission properties. nih.gov The conjugation of thiosemicarbazones with nanoparticles is also being explored as a strategy for developing targeted drug delivery systems. mdpi.com

Advanced Applications and Future Research Directions

Role in Combinatorial Chemistry and High-Throughput Screening

The structure of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide is well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. The terminal amino group (-NH2) of the thiosemicarbazide (B42300) moiety is a key reactive site. It can be readily condensed with a wide array of aldehydes and ketones to generate a diverse library of thiosemicarbazone derivatives. mdpi.comnih.gov This modular synthesis allows for systematic structural modifications to explore the structure-activity relationship (SAR). researchgate.net

High-throughput screening (HTS) of these compound libraries against various biological targets, such as enzymes or cell lines, can efficiently identify lead compounds with enhanced potency or selectivity. For instance, libraries of thiosemicarbazones are frequently screened for their anticancer, antibacterial, or antiviral activities. mdpi.comnih.govmdpi.com The dichlorophenyl group in this compound provides a lipophilic core that can be crucial for cell membrane permeability and interaction with target proteins, while modifications at the hydrazone nitrogen allow for fine-tuning of biological activity. nih.govmdpi.com

Table 1: Example of a Combinatorial Library Derived from this compound

| R-group (from Aldehyde/Ketone) | Resulting Thiosemicarbazone Derivative | Potential Screening Target |

|---|---|---|

| Pyridine-2-carboxaldehyde | 4-(2,5-Dichlorophenyl)-1-(pyridin-2-ylmethylene)thiosemicarbazide | Anticancer, Antibacterial mdpi.comnih.gov |

| Isatin | 1-((2-oxoindolin-3-ylidene)amino)-3-(2,5-dichlorophenyl)thiourea | Antiviral, Neuroprotective mdpi.com |

| 2,3-Dihydroxybenzaldehyde | 4-(2,5-Dichlorophenyl)-1-(2,3-dihydroxybenzylidene)thiosemicarbazide | Iron Chelators, Anticancer mdpi.com |

Integration into Prodrug Strategies for Enhanced Efficacy

Prodrug design is a valuable strategy to overcome pharmacokinetic limitations of active compounds, such as poor solubility, low bioavailability, or lack of target specificity. nih.gov Thiosemicarbazides and their thiosemicarbazone derivatives can be modified into prodrugs to improve their therapeutic index. One common approach involves attaching a promoiety to the molecule that is cleaved in vivo by specific enzymes or physiological conditions to release the active drug. nih.gov

For this compound, a prodrug strategy could involve acylation of the hydrazine (B178648) nitrogen or modification of the thione group. For example, creating a water-soluble promoiety could enhance oral bioavailability. researchgate.net The design of prodrugs that are activated by enzymes overexpressed in tumor tissues is a particularly attractive strategy in cancer therapy, as it would concentrate the active compound at the site of action, reducing systemic toxicity.

Development of this compound as a Chemical Probe

Chemical probes are small molecules used to study biological systems and validate drug targets. researchgate.net The thiosemicarbazide scaffold can be functionalized to create such probes. A common strategy is to incorporate a fluorescent tag or a reactive group for covalent labeling of target proteins.

This compound can serve as a core structure for developing fluorescent probes. rsc.org For instance, it can be used as a nitrogen and sulfur source in the synthesis of carbon quantum dots (N, S-CQDs). rsc.orgresearchgate.net These functionalized quantum dots can exhibit fluorescence quenching in the presence of specific analytes, acting as sensors. rsc.orgresearchgate.net By condensing the thiosemicarbazide with an aldehyde or ketone that contains a fluorophore (like anthracene), a fluorescent probe can be created to visualize cellular processes or track the molecule's distribution within cells. preprints.org The ability of the thiosemicarbazone moiety to chelate metal ions can also be exploited to design probes that detect specific metal ions within biological systems. mdpi.com

Table 2: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Design Strategy | Potential Application |

|---|---|---|

| Fluorescent Sensor | Functionalize carbon quantum dots with the thiosemicarbazide. rsc.orgresearchgate.net | Detection of specific drugs or metal ions. |

| Bioimaging Agent | Condense with an aldehyde containing a fluorophore (e.g., anthracene). preprints.org | Real-time visualization of drug uptake and distribution in live cells. rsc.org |

Nanotechnology-Based Delivery Systems for the Compound

Nanotechnology offers powerful solutions to the challenges of drug delivery, such as poor solubility and non-specific targeting. nih.govnih.gov Encapsulating drugs within nanoparticles can enhance their stability, increase circulation time, and enable targeted delivery to diseased tissues. nih.govnih.gov Given that many thiosemicarbazide derivatives are hydrophobic, nano-formulations can significantly improve their administration and bioavailability. mdpi.com

Various lipid-based nanoparticles (LNPs), such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are excellent candidates for delivering this compound or its derivatives. eurekaselect.comnih.govtaylorfrancis.comsci-hub.se These nanoparticles are biocompatible and can be surface-modified with ligands (e.g., antibodies, peptides) for active targeting of specific cells, such as cancer cells. nih.govnih.gov This targeted approach increases the drug concentration at the desired site, enhancing efficacy while minimizing side effects on healthy tissues. nih.govmdpi.com

Multifunctional Derivatives for Targeted Therapies

The development of multifunctional drugs, or hybrid molecules, involves combining two or more pharmacophores into a single molecule to target multiple aspects of a disease. This approach can lead to synergistic effects and overcome drug resistance. mdpi.com The thiosemicarbazide scaffold is an ideal platform for creating such multifunctional derivatives.

This compound can be chemically linked to another bioactive agent. For example, it could be conjugated with a molecule known to inhibit a different cancer-related pathway, creating a dual-action anticancer agent. Another strategy involves linking it to a targeting moiety, such as a peptide that binds to a receptor overexpressed on cancer cells, to ensure selective delivery. These hybrid compounds have the potential to offer superior therapeutic outcomes compared to the administration of individual drugs. mdpi.com

Future Perspectives in Drug Discovery and Development

The future of this compound in drug discovery is promising, with several key research avenues. A primary focus will be on elucidating its precise mechanisms of action against various diseases. While thiosemicarbazides are known to inhibit enzymes like topoisomerase or act as metal chelators, the specific targets of this dichlorophenyl derivative need to be identified. mdpi.commdpi.com

Further exploration into its derivatives will continue to be a major thrust. The synthesis and screening of new libraries of thiosemicarbazones derived from this compound will likely yield candidates with improved activity against drug-resistant pathogens and cancers. nih.govmdpi.comnih.gov The integration of computational drug design and artificial intelligence can accelerate this process by predicting the activity of novel derivatives and optimizing their pharmacokinetic properties. researchgate.net

Ultimately, the translation of promising preclinical findings into clinical applications will be the long-term goal. This will involve comprehensive studies on the most potent derivatives, leveraging advanced formulations like nanotechnology-based delivery systems to maximize their therapeutic potential and pave the way for new, effective treatments.

Conclusion and Outlook on the Research Landscape of 4 2,5 Dichlorophenyl 3 Thiosemicarbazide

Synthesis of Key Research Findings

Research into thiosemicarbazides underscores their importance as foundational molecules for the development of novel therapeutic agents. researchgate.net The general synthesis of 4-aryl-substituted thiosemicarbazides is a well-established process, typically involving the reaction of a corresponding aryl isothiocyanate with hydrazine (B178648) hydrate (B1144303) or the condensation of an acid hydrazide with an isothiocyanate. nih.govmdpi.com These synthetic routes are generally efficient and allow for the creation of a diverse library of derivatives. nih.govnih.gov

The biological profile of thiosemicarbazides is extensive, with numerous studies reporting significant antimicrobial, antifungal, antitubercular, and antitumor activities. mdpi.comderpharmachemica.comupes.ac.inmdpi.com The presence of halogen substituents, such as chlorine, on the phenyl ring is often associated with enhanced biological activity. nih.govnih.gov Specifically, dichlorophenyl moieties can modulate the lipophilicity and electronic properties of the molecule, potentially improving its ability to cross cellular membranes and interact with biological targets. nih.gov Derivatives of 4-(chlorophenyl)thiosemicarbazide have demonstrated notable antibacterial and antifungal properties, suggesting that the 2,5-dichloro substitution pattern of the title compound could confer potent bioactivity. nih.govnih.gov

Table 1: Summary of Key Research Areas for Thiosemicarbazide (B42300) Derivatives

| Research Area | Key Findings |

| Synthesis | Generally synthesized via reaction of aryl isothiocyanates with hydrazine hydrate or condensation of acid hydrazides with isothiocyanates. nih.govmdpi.com |

| Biological Activity | Exhibit a wide range of activities including antibacterial, antifungal, antitubercular, and antitumor properties. mdpi.comderpharmachemica.comupes.ac.inmdpi.com |

| Structure-Activity | Halogen substitution on the phenyl ring often enhances biological potency. nih.govnih.gov |

| Characterization | Routinely characterized by spectroscopic methods (IR, NMR) and X-ray crystallography. nih.govmdpi.comresearchgate.net |

Remaining Challenges and Knowledge Gaps

Despite the extensive research on the broader class of thiosemicarbazides, a significant knowledge gap exists specifically for the 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide isomer. Much of the available literature focuses on other substitution patterns, such as 2,4-dichloro, 3,4-dichloro, or monochloro derivatives. evitachem.com103.213.246 This lack of focused research presents several challenges:

Limited Synthesis Data: While general synthetic methods are known, specific reaction conditions, optimization, and yield data for the synthesis of this compound are not readily available in the scientific literature.

Incomplete Physicochemical Profile: A comprehensive profile of its physical and chemical properties, including melting point, solubility, and stability, is not fully documented. chemicalbook.com

Unexplored Biological Potential: The biological activity of this compound has not been systematically evaluated. Its specific antimicrobial spectrum, potential as an antifungal agent, or activity against other diseases remains largely unknown.

Lack of Structural Information: There is a deficit of detailed structural data, such as single-crystal X-ray diffraction studies, which would provide crucial insights into its molecular conformation and intermolecular hydrogen bonding patterns, features that are vital for understanding its interaction with biological targets.

Structure-Activity Relationship (SAR) Uncertainty: The precise contribution of the 2,5-dichloro substitution pattern to the biological activity, in comparison to other isomers, has not been established. Understanding this relationship is key to designing more potent and selective derivatives.

Proposed Future Research Avenues and Collaborative Opportunities

To address the existing knowledge gaps and to fully explore the potential of this compound, several avenues for future research are proposed. These endeavors would benefit greatly from interdisciplinary collaborations.

Proposed Research Avenues:

Optimized Synthesis and Characterization:

Development and optimization of a high-yield, scalable synthetic route for this compound.

Comprehensive characterization using advanced spectroscopic techniques (e.g., 2D NMR) and single-crystal X-ray diffraction to unequivocally determine its structure.

Broad-Spectrum Biological Screening:

Systematic in vitro screening against a diverse panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine its antimicrobial and antifungal efficacy. derpharmachemica.comnih.govresearchgate.net

Evaluation of its potential antitubercular activity, given the known efficacy of other thiosemicarbazide derivatives against Mycobacterium tuberculosis. nih.gov

Investigation of its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent. researchgate.net

Derivative Synthesis and SAR Studies:

Synthesis of a series of novel thiosemicarbazone derivatives by reacting this compound with a variety of substituted aldehydes and ketones. researchgate.net

Systematic evaluation of these derivatives to establish a clear structure-activity relationship, elucidating the impact of different substituents on biological activity.

Computational and Mechanistic Studies:

Employing molecular docking and other computational tools to predict potential biological targets and to understand the binding interactions of the compound at a molecular level.

Conducting mechanistic studies to elucidate the mode of action by which it exerts its biological effects.

Collaborative Opportunities:

The successful execution of this research agenda would be significantly enhanced through collaborations between various scientific disciplines. Synthetic organic chemistry laboratories could partner with microbiology and pharmacology departments for comprehensive biological screening. Collaborations with crystallographers and computational chemists would provide deep insights into the structural and mechanistic aspects of the compound's activity. Such synergistic efforts would accelerate the exploration of this compound's therapeutic potential and contribute valuable knowledge to the field of medicinal chemistry.

Table 2: Proposed Future Research Directions

| Research Avenue | Specific Goals | Potential Collaborations |

| Synthesis & Characterization | Optimize synthesis; Full spectroscopic and crystallographic analysis. | Synthetic Chemistry Labs, Crystallography Core Facilities. |

| Biological Screening | Test against bacteria, fungi, mycobacteria, and cancer cell lines. | Microbiology, Pharmacology, and Oncology Departments. |

| SAR Studies | Create and test a library of thiosemicarbazone derivatives. | Medicinal Chemistry and Biology Research Groups. |

| Computational Studies | Perform molecular docking; Elucidate mechanism of action. | Computational Chemistry Groups, Biochemistry Labs. |

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,5-dichlorophenyl)-3-thiosemicarbazide and its derivatives?

Answer: The compound is typically synthesized via condensation reactions. A general method involves refluxing equimolar quantities of 3-(substituted phenyl)thiosemicarbazide with appropriate carbonyl-containing reagents (e.g., aldehydes or ketones) in a solvent system of DMF and acetic acid, catalyzed by sodium acetate . For example, derivatives with substituted phenyl groups (e.g., methoxy, hydroxy) are synthesized by reacting 4-(2,5-dichlorophenyl)thiosemicarbazide with aromatic aldehydes under reflux for 2–3 hours, followed by recrystallization from DMF/ethanol mixtures. Yields typically range from 71% to 84%, depending on substituent steric and electronic effects .

Q. How is the structural purity of this compound validated in synthetic workflows?

Answer: Structural validation employs a combination of:

- 1H-NMR spectroscopy : Key signals include aromatic protons (δ 6.98–8.21 ppm), NH groups (δ 10.14–11.81 ppm), and imine protons (δ ~8.04 ppm) .

- Elemental analysis : Percent deviations for C, H, and N are kept below 0.3% to confirm stoichiometric purity .

- Melting point consistency : Sharp melting points (e.g., 188–190°C for bromo-substituted analogs) indicate high purity .

Q. What in vitro assays are used to screen the biological activity of this compound?

Answer: Common assays include:

- Anti-inflammatory activity : Carrageenan-induced rat paw edema models, comparing inhibition rates to indomethacin .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and cytotoxicity testing on human cell lines (e.g., THP-1 monocytes) .

- Enzyme inhibition : D-Ala-D-Ala ligase (Ddl) inhibition assays using ATP consumption measurements to target antibiotic-resistant strains .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in derivative synthesis?

Answer: Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while acetic acid aids in proton transfer .

- Catalyst screening : Sodium acetate or triethylamine can accelerate imine formation.

- Temperature control : Reflux at 90–100°C balances reaction rate and decomposition .

For example, substituting chloroacetic acid with bulkier analogs in thiazolidinone synthesis improved yields from 76% to 84% .

Q. What computational methods support mechanistic studies of its biological activity?

Answer:

- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets like bacterial Ddl .

- Molecular docking : Simulates binding interactions with enzymes (e.g., Ddl active site) to rationalize structure-activity relationships (SAR). For instance, the dichlorophenyl group enhances hydrophobic interactions with bacterial enzyme pockets .

Q. How do structural modifications (e.g., substituent variations) influence anti-inflammatory vs. antimicrobial activity?

Answer:

- Anti-inflammatory activity : Electron-withdrawing groups (e.g., Cl) at the phenyl ring increase potency by stabilizing the thiosemicarbazide moiety’s interaction with cyclooxygenase (COX) enzymes .

- Antimicrobial activity : Hydrophobic substituents (e.g., 3,4-dichlorophenyl) enhance penetration through bacterial membranes, while hydroxy groups improve water solubility for bioavailability .

Example : 4-(3,4-Dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide showed MIC values of 2–4 µg/mL against methicillin-resistant S. aureus (MRSA) .

Q. How should researchers address contradictions in biological data across studies?

Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for antimicrobial studies) .

- Structural analogs : Compare activity of closely related derivatives (e.g., 4-chlorophenyl vs. 2,5-dichlorophenyl) to isolate substituent effects .

- Cytotoxicity thresholds : Use human cell lines (e.g., THP-1) to differentiate between selective toxicity and off-target effects .

Q. What analytical techniques resolve ambiguities in spectral data interpretation?

Answer:

- 2D-NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals in complex derivatives .

- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol configurations) and confirms stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas for novel derivatives, especially halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.